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Abstract

Zotiraciclib (also known as TG02 and SB1317) is an orally bioavailable, multi-kinase inhibitor
that readily crosses the blood-brain barrier, establishing it as a promising therapeutic candidate
for aggressive brain cancers such as glioblastoma. Discovered by S*BIO Pte Ltd in Singapore,
this novel macrocyclic compound is now under development by Adastra Pharmaceuticals.[1]
Zotiraciclib's primary mechanism of action is the potent inhibition of cyclin-dependent kinase 9
(CDKD9), a key regulator of transcriptional elongation. By targeting CDK9, Zotiraciclib
effectively depletes critical short-lived oncoproteins, including MYC and Mcl-1, leading to cell
cycle arrest and apoptosis in tumor cells. This technical guide provides a comprehensive
overview of the discovery, synthesis, biological activity, and key experimental methodologies
related to Zotiraciclib.

Discovery and Development

Zotiraciclib emerged from a structure-based drug design program aimed at developing
spectrum-selective kinase inhibitors.[2][3] It was identified as a unique small molecule
macrocycle with potent activity against a specific set of kinases implicated in cancer
pathogenesis.[1] Recognizing its potential for treating notoriously difficult-to-treat brain tumors,
Zotiraciclib was granted Orphan Drug Designation by both the U.S. Food and Drug
Administration (FDA) and the European Medicines Agency (EMA) for the treatment of glioma.
[1] Currently, Zotiraciclib is being evaluated in Phase 1b and Phase 2 clinical trials for
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glioblastoma, diffuse intrinsic pontine glioma (DIPG), and recurrent high-grade gliomas
harboring IDH1/2 mutations.[4][5]

Mechanism of Action & Signaling Pathway

Zotiraciclib exerts its anti-cancer effects through the inhibition of multiple cyclin-dependent
kinases (CDKs) and other oncogenic kinases. Its primary target is the CDK9/cyclin T1 complex,
which forms the core of the positive transcription elongation factor b (P-TEFD).

Signaling Pathway Overview: In normal and cancerous cells, the transcription of many genes,
including key survival genes like MYC and MCL1, is controlled by RNA Polymerase Il (Pol II).
After initiation, Pol Il often pauses. The P-TEFb complex (CDK9/cyclin T1) is recruited to
release this pause by phosphorylating the Pol Il C-terminal domain and negative elongation
factors. This allows for productive transcriptional elongation.

Zotiraciclib competitively binds to the ATP-binding pocket of CDK9, inhibiting its kinase
activity.[6] This blockade prevents the phosphorylation of RNA Pol Il, leading to a halt in
transcription. Because the corresponding mRNA and protein products of genes like MYC and
MCL1 are highly unstable and have short half-lives, this transcriptional arrest results in their
rapid depletion. The loss of these critical survival proteins triggers cell cycle arrest and
ultimately induces apoptosis in cancer cells, which are often highly dependent on these
pathways ("oncogene addiction™).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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